Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Overview
Description
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, a novel compound in the realm of organic synthesis, has garnered attention for its utility in various chemical transformations. Its applications span from oligonucleotide synthesis to acting as a catalyst in the Beckmann rearrangement, highlighting its versatility and efficiency in promoting chemical reactions without detectable side reactions (Katti & Agarwal, 1985).
Synthesis Analysis
The synthesis of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride involves strategic chemical reactions that yield high-purity products. It is employed as a coupling reagent in the synthesis of oligodeoxyribonucleotides, achieving high yields of phosphotriesters (70–80%) without detectable side reactions. An example of its efficacy is demonstrated in the synthesis of a hexanucleotide, showcasing its potential in nucleic acid chemistry (Katti & Agarwal, 1985).
Molecular Structure Analysis
The molecular structure of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is pivotal in understanding its reactivity and interaction with other molecules. This compound exhibits a unique structure that facilitates its role as a reagent for activating carboxyl groups and converting acids to esters, amides, and anhydrides. Its physical form is a white powder, hygroscopic in nature, slightly soluble in CH2Cl2, MeCN, THF, DMF, and decomposes in water (Rees & Hamilton, 2001).
Chemical Reactions and Properties
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride has been identified as an effective catalyst in the Beckmann rearrangement, facilitating the conversion of ketoximes to amides in anhydrous acetonitrile at refluxing temperature. This highlights its potential as an organophosphorus catalyst in organic synthesis (Zhu et al., 2006).
Physical Properties Analysis
This compound is characterized by its white to off-white powder form, typically 97% pure. Its melting point ranges from 195–198°C, indicating its stability under a range of temperatures. Analysis of reagent purity can be conducted through IR spectroscopy, with specific peaks indicating its composition (Rees & Hamilton, 2001).
Chemical Properties Analysis
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride's chemical properties, such as its reactivity with other compounds and its role in facilitating chemical transformations, make it a valuable tool in organic synthesis. Its application in the Beckmann rearrangement and as a coupling agent in peptide synthesis underscores its versatility and utility in enhancing reaction efficiency and yields (Zhu et al., 2006); (Auwera & Anteunis, 2009).
Scientific Research Applications
- Specific Scientific Field : Material Science and Optoelectronics .
- Summary of the Application : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is used in the production of quasi-2D perovskite light-emitting diodes (Pero-LEDs). It helps improve the performance of these LEDs .
- Methods of Application or Experimental Procedures : The compound is used to modify the perovskite precursor. It regulates the phase distribution by controlling the crystallization rate and passivates the defects of the quasi-2D perovskite .
- Results or Outcomes : The use of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride resulted in highly efficient and reproducible Pero-LEDs. The maximum external quantum efficiency (EQE max) achieved was 20.82%, and an average EQE (EQE ave) of around 20% was observed on 50 devices .
- It is used in the preparation of hexadepsipeptide .
- It is used as a reagent for activating the carboxylic group, synthesis of amides, esters, and peptides .
- It is used in the regioselective synthesis of fatty acid esters of alpha- and beta-glucopyranose .
- It is used in the synthesis of amides, esters, and peptides .
Safety And Hazards
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride causes severe skin burns and eye damage . It is harmful if swallowed, inhaled, or absorbed through the skin . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is commonly used as an organic synthesis intermediate and is often used as a coupling reagent for carboxyl activation and peptide chemistry, mainly for the synthesis and modification of drug molecules and bioactive molecules . Its future directions are likely to continue in this area.
properties
IUPAC Name |
3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLRDSRCMJKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218732 | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
CAS RN |
68641-49-6 | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68641-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V974K6W8Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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